REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][C:3]=1[OH:10].[C:11](=O)([O-])[O-].[K+].[K+].[CH3:17][C:18]([CH3:20])=O>>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][C:3]=1[O:10][CH2:17][C:18](=[CH2:20])[CH3:11] |f:1.2.3|
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Name
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|
Quantity
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100 g
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Type
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reactant
|
Smiles
|
CC1=C(C=C(C=C1C)C)O
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Name
|
|
Quantity
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75 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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500 mL
|
Type
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reactant
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After refluxing for 45 hours
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Duration
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45 h
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Type
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FILTRATION
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Details
|
the reaction mixture was filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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ADDITION
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Details
|
diluted with diethyl ether
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Type
|
EXTRACTION
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Details
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The mixture was extracted three times with 300 ml of 20% aqueous solution of sodium hydroxide
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Type
|
WASH
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Details
|
The combined organic extracts were washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under the reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1C)C)OCC(C)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |